

An In-depth Technical Guide to 2-Bromobenzo[d]thiazole-6-carbonitrile

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Compound of Interest

Compound Name: 2-Bromobenzo[d]thiazole-6-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzo[d]thiazole-6-carbonitrile is a substituted benzothiazole derivative with the chemical formula $C_8H_3BrN_2S$.^[1] This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. The benzothiazole core is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer and antimicrobial properties.^{[2][3][4]} The presence of a bromine atom at the 2-position and a nitrile group at the 6-position offers versatile handles for further chemical modifications, making it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications.^[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of **2-Bromobenzo[d]thiazole-6-carbonitrile**, based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromobenzo[d]thiazole-6-carbonitrile** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₃ BrN ₂ S	[1]
Molecular Weight	239.09 g/mol	
CAS Number	864265-77-0	
Predicted Boiling Point	381.675°C at 760 mmHg	
Predicted XlogP	3.3	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromobenzo[d]thiazole-6-carbonitrile** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of its isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile. The following proposed synthesis starts from 4-amino-3-bromobenzonitrile.

Proposed Synthesis of 2-Bromobenzo[d]thiazole-6-carbonitrile

The synthesis would likely proceed via a Sandmeyer-type reaction, a common method for introducing a bromine atom at the 2-position of a benzothiazole ring.

Step 1: Diazotization of 2-Amino-benzothiazole-6-carbonitrile

A solution of 2-Amino-benzothiazole-6-carbonitrile in an appropriate acidic medium (e.g., aqueous HBr) would be cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water would then be added dropwise to form the corresponding diazonium salt.

Step 2: Bromination

The resulting diazonium salt solution would then be added to a solution of copper(I) bromide (CuBr) in HBr. This would facilitate the substitution of the diazonium group with a bromine atom, yielding **2-Bromobenzo[d]thiazole-6-carbonitrile**.

A similar synthetic strategy is employed for the synthesis of 2,6-dibromo benzothiazole, where benzothiazole is directly brominated using N-bromosuccinimide.[5]

Experimental Protocol for the Synthesis of the Isomer 6-Bromobenzo[d]thiazole-2-carbonitrile

The following is a detailed experimental protocol for the synthesis of the related isomer, 6-Bromobenzo[d]thiazole-2-carbonitrile, which provides a valuable reference.

Materials:

- 4-Bromoaniline
- Appel salt (4,5-dichloro-1,2,3-dithiazol-1-ium chloride)
- Pyridine
- Dichloromethane (DCM)
- Palladium(II) chloride (PdCl_2)
- Copper(I) iodide (CuI)
- Tetrabutylammonium bromide (TBAB)
- Dimethyl sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF)

Procedure:

- **Synthesis of the N-Arylcyanothioformamide intermediate:** 4-Bromoaniline is condensed with Appel salt in the presence of pyridine in dichloromethane to yield the corresponding N-(4-bromophenyl)cyanothioformamide.
- **Cyclization:** The intermediate is then subjected to a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation. The reaction is typically carried out in a mixture of DMSO and DMF at elevated temperatures (e.g., 120 °C) in the presence of PdCl_2 , CuI , and TBAB.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The crude product is then purified by column

chromatography to afford pure 6-Bromobenzo[d]thiazole-2-carbonitrile.

Characterization Data for 6-Bromobenzo[d]thiazole-2-carbonitrile:

Data Type	Observed Values
Yield	54%
Melting Point	141–142 °C
**IR (neat) ν_{max} (cm^{-1}) **	2231 (CN)
^1H NMR (300 MHz, CDCl_3) δ (ppm)	8.15 (dd, $J = 1.9, 0.5$ Hz, 1H), 8.08 (dd, $J = 8.9, 0.5$ Hz, 1H), 7.76 (dd, $J = 8.9, 1.9$ Hz, 1H)
^{13}C NMR (75 MHz, CDCl_3) δ (ppm)	151.13, 137.00, 136.88, 131.85, 126.35, 124.45, 123.18, 112.67
HRMS (EI^+) m/z	calcd for $\text{C}_8\text{H}_4\text{N}_2\text{S}^{79}\text{Br}$ $[\text{M}]^+$: 238.9279, found: 238.9283

Potential Biological Activity and Signaling Pathways

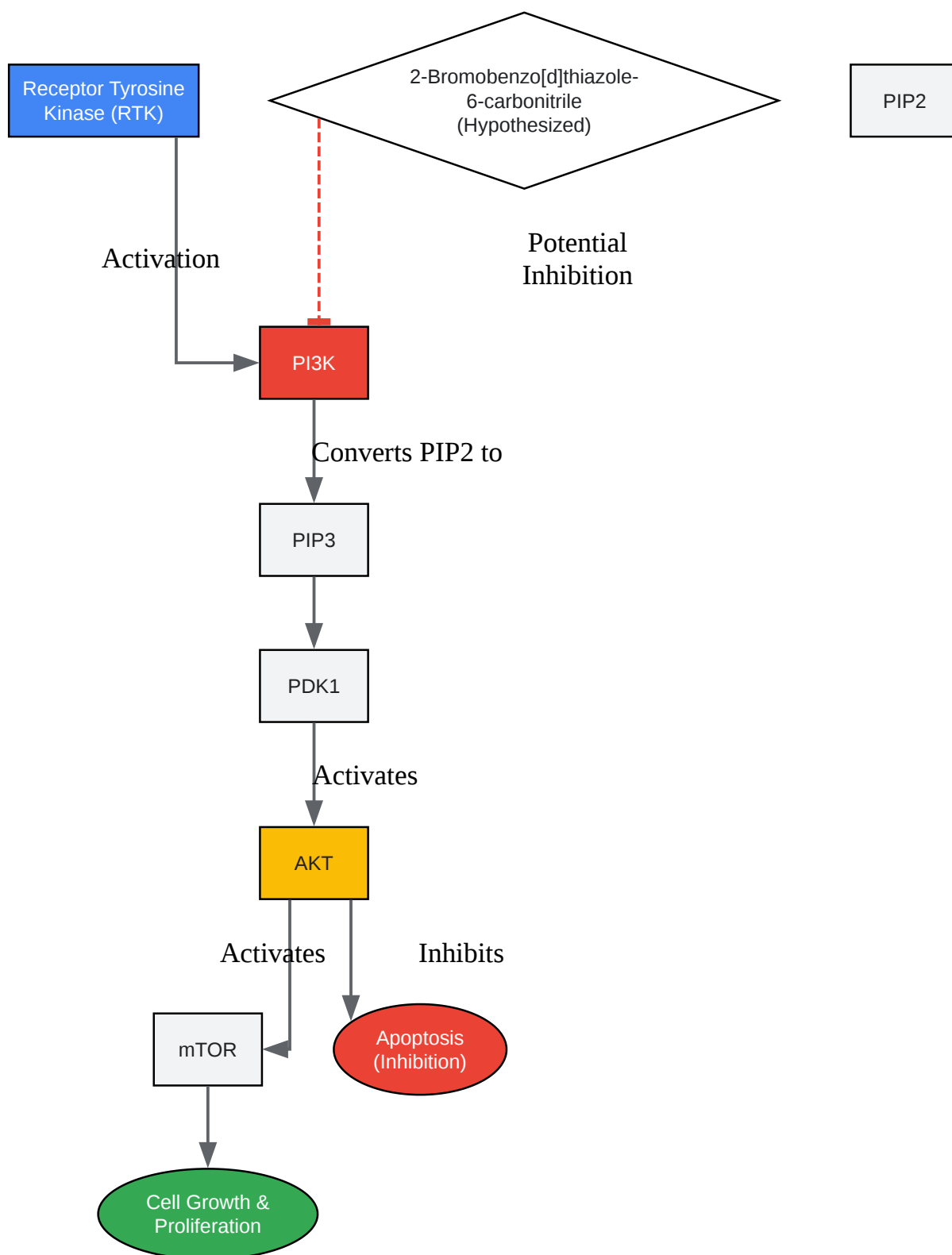
While direct biological studies on **2-Bromobenzo[d]thiazole-6-carbonitrile** are limited, the benzothiazole scaffold is a well-established pharmacophore with significant potential in drug discovery. Derivatives of benzothiazole have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[\[2\]](#)[\[4\]](#)

Anticancer Potential

Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[\[6\]](#) One study reported the use of a compound referred to as "2-bromo-6-cyanobenzothiazole" in the synthesis of pyrimidine-based benzothiazole derivatives that showed potent activity against a panel of cancer cell lines, including laryngeal, breast, cervical, pancreatic, colon, and lung cancer cell lines.[\[2\]](#)

Potential Signaling Pathway Involvement:

Based on studies of related benzothiazole compounds, **2-Bromobenzo[d]thiazole-6-carbonitrile** could potentially modulate key cancer-related signaling pathways such as the PI3K/AKT and NF- κ B pathways.^[6] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.



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Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Antimicrobial Potential

Benzothiazole derivatives have also demonstrated significant antimicrobial activity.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some di-halogenated benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[3]

Experimental Protocol for Antimicrobial Screening (Minimum Inhibitory Concentration - MIC):

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium.
- Serial Dilution: The test compound, **2-Bromobenzo[d]thiazole-6-carbonitrile**, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

2-Bromobenzo[d]thiazole-6-carbonitrile is a promising heterocyclic compound with significant potential as a versatile building block in the development of novel therapeutic agents. While direct experimental data on its synthesis and biological activity are currently limited in the public domain, the well-established biological importance of the benzothiazole scaffold suggests that this compound warrants further investigation. The proposed synthetic strategies and the potential for anticancer and antimicrobial activities, possibly through the modulation of key signaling pathways, provide a strong rationale for its inclusion in future drug discovery and development programs. Further empirical studies are necessary to fully elucidate its chemical and biological properties and to validate its therapeutic potential.

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